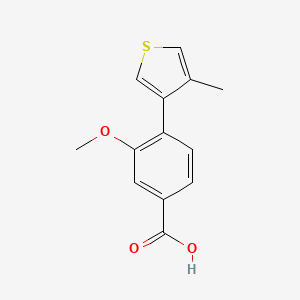
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid
Overview
Description
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the 3-position and a 4-methyl-3-thienyl group at the 4-position of the benzoic acid core
Preparation Methods
The synthesis of 3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of magnesium and diethyl ether, followed by treatment with carbon dioxide .
Chemical Reactions Analysis
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and thienyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and thienyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .
Comparison with Similar Compounds
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid can be compared with other similar compounds such as:
3-Methoxy-4-methylbenzoic acid: Lacks the thienyl group, making it less complex and potentially less reactive.
4-Methyl-m-anisic acid: Similar structure but different functional groups, leading to different chemical properties and applications.
3-Hydroxy-4-methylbenzoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions .
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
CAS No. |
1140461-96-6 |
|---|---|
Molecular Formula |
C13H12O3S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
3-methoxy-4-(4-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C13H12O3S/c1-8-6-17-7-11(8)10-4-3-9(13(14)15)5-12(10)16-2/h3-7H,1-2H3,(H,14,15) |
InChI Key |
SXNAHQSDVHVART-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1C2=C(C=C(C=C2)C(=O)O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















